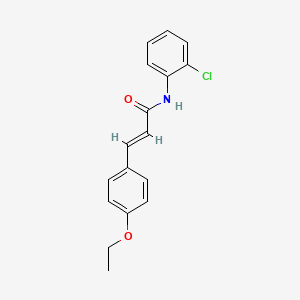
(2E)-N-(2-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(2-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide, also known as Clomazone, is a herbicide that is widely used in agriculture. It was first introduced in the market in 1977 and has since been used to control weeds in crops such as soybeans, corn, and cotton. The chemical structure of Clomazone consists of a chlorophenyl group, an ethoxyphenyl group, and a propenamide group.
Applications De Recherche Scientifique
Arylation and Alkenylation of C(sp3)–H Bonds
Research has shown that iron and zinc salts can catalyze the arylation, heteroarylation, and alkenylation of propionamides, which include compounds similar to (2E)-N-(2-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide. This process facilitates the formation of C–C bonds, crucial in developing pharmaceuticals and advanced materials (Ilies et al., 2017).
Hydrogen Bonding in Anticonvulsant Enaminones
The crystal structures and hydrogen bonding of anticonvulsant enaminones, which are chemically related to this compound, have been extensively studied. These studies provide insights into the molecular interactions that contribute to their biological activity, potentially guiding the design of new therapeutic agents (Kubicki et al., 2000).
Synthesis and Properties of Aromatic Polyamides and Polyimides
The synthesis of aromatic polyamides and polyimides from compounds structurally related to this compound highlights their utility in creating high-performance polymers. These polymers have applications in the electronics industry due to their excellent thermal stability and solubility in polar solvents (Yang & Lin, 1995).
Spectroscopic Properties and Antipathogenic Activity
Thiourea derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their antipathogenic activities. These compounds demonstrate significant potential as novel antimicrobial agents with antibiofilm properties, particularly against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Cytotoxic Activity and Molecular Docking
Research into the cytotoxic activities of β-enaminonitrile compounds, similar to this compound, against various cancer cell lines reveals promising therapeutic potentials. These studies also include molecular docking to understand the interaction with biological targets, offering insights into the design of cancer therapeutics (El Gaafary et al., 2021).
Propriétés
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-2-21-14-10-7-13(8-11-14)9-12-17(20)19-16-6-4-3-5-15(16)18/h3-12H,2H2,1H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWUCDFSZHIGLQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

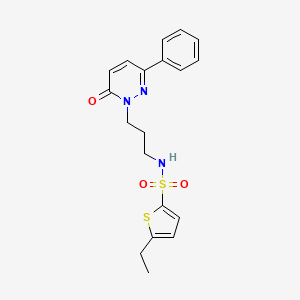
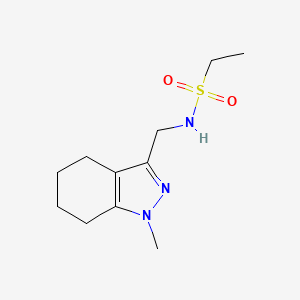
![(E)-4-(Dimethylamino)-N-[3-(triazol-1-ylmethyl)cyclobutyl]but-2-enamide](/img/structure/B2892382.png)
![(1-Oxa-spiro[2.3]hex-5-yl)-carbamic acid tert-butyl ester](/img/structure/B2892383.png)
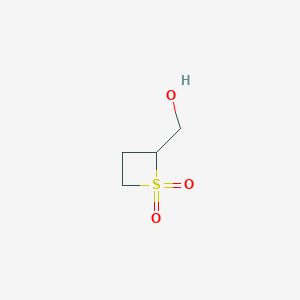
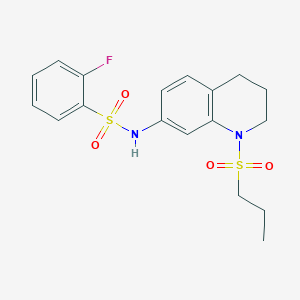
![2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2892388.png)
![N-cyclopropyl-1-[6-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892392.png)
![2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2892393.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2892395.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2892397.png)
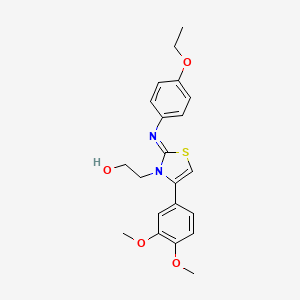
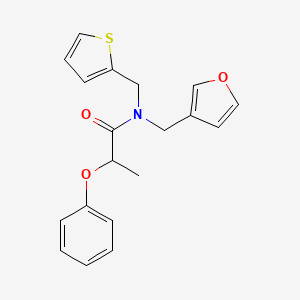
![[5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl]acetic acid dihydrochloride](/img/structure/B2892402.png)